(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Description
(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 871727-05-8) is a spirocyclic compound featuring a six-membered azaspiro ring fused to a cyclopropane moiety. Key structural attributes include:
- Spirocyclic framework: Provides rigidity and stereochemical control, enhancing stability in synthetic intermediates .
- Tert-butoxycarbonyl (Boc) group: A protective group that improves stability under basic conditions and facilitates selective deprotection under acidic conditions .
- Carboxylic acid functionality: Enables coupling reactions, making it valuable in peptide synthesis and drug design .
- Molecular formula: C₁₃H₂₁NO₄ (MW: 255.3 g/mol), with a purity ≥95% in commercial preparations .
Properties
IUPAC Name |
(2R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOSXHYOPBSRN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride (Boc2O) in the presence of a base such as sodium hydroxide (NaOH). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of ®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization and Boc protection reactions.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid moiety undergoes amidation with amines, facilitated by coupling agents.
Mechanism :
The carboxylic acid reacts with coupling agents (e.g., EDC or T3P) to form an activated intermediate, which then reacts with amines to yield amides.
Hydrogenation
Reduction of the spirocyclic framework or functional groups under catalytic hydrogenation.
Example :
Hydrogenation of a benzyl ester derivative under Pd/BaSO₄ removed the benzyl group without affecting the Boc-protected carboxylic acid .
Boc Group Deprotection
The tert-butoxycarbonyl group is a common protecting group for amines or carboxylic acids.
| Reagent | Conditions | Outcome |
|---|---|---|
| TFA/DCM | 0–5°C | Acidic cleavage of Boc to yield free carboxylic acid. |
| Base (e.g., NaOH) | Aqueous conditions | Hydrolysis to generate carboxylate salts. |
Functional Group Transformations
The compound’s spirocyclic nitrogen and carboxylic acid enable diverse modifications.
| Reaction Type | Reagents | Product |
|---|---|---|
| Cyanation | Borane-THF, THF | Hydroxymethyl derivatives (via hydroboration) . |
| Esterification | Alcohols, acid catalysts | Ester derivatives (e.g., tert-butyl ester) . |
Analytical Techniques
Structural confirmation is achieved via:
Scientific Research Applications
Structural Characteristics
Chemical Properties:
- Molecular Formula: C13H21NO4
- Molecular Weight: 255.32 g/mol
- CAS Number: 1361202-54-1
- IUPAC Name: (R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
The compound features a spirocyclic structure, which is significant for its biological activity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antibacterial properties. In particular, research has focused on its role as a precursor in the synthesis of dual inhibitors targeting bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription.
Case Study:
A study published in Nature demonstrated that compounds derived from this structure showed low nanomolar activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis . The lead compound from this series displayed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL, highlighting its potential as an effective antibacterial agent.
| Compound | Target | MIC (μg/mL) |
|---|---|---|
| Lead Compound 7a | GyrB and ParE | <0.03125 - 0.25 |
| Control Compound | Various Gram-negatives | 1 - 4 |
Synthesis of Bioactive Molecules
The compound serves as an important building block in the synthesis of various bioactive molecules. Its spirocyclic nature allows for the introduction of diverse functional groups through standard organic reactions, making it a versatile intermediate in drug design.
Synthetic Pathways:
The synthesis of this compound typically involves:
- Boc protection of amines to enhance stability during subsequent reactions.
- Formation of spirocyclic structures through cyclization reactions, which can be further modified to yield various derivatives with enhanced biological activity.
Ongoing Research
Research continues into optimizing the pharmacological properties of compounds derived from this compound. Investigations focus on improving solubility, metabolic stability, and selectivity for bacterial targets while minimizing toxicity .
Mechanism of Action
The mechanism of action of ®-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon deprotection, the free amine can then engage in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Substituted Spirocyclic Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, with the chemical formula C13H21NO4 and CAS number 1361202-54-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure which contributes to its unique biological properties. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a useful candidate for drug development.
Chemical Properties:
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound against various strains of bacteria, including multidrug-resistant (MDR) pathogens.
Mechanism of Action:
The compound acts as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. This dual inhibition leads to potent antibacterial activity observed in vitro against a range of Gram-positive and Gram-negative bacteria.
Case Study Findings:
In a study examining new dual inhibitors derived from similar structures, compounds that exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV were identified. For instance, compound 7a showed IC50 values less than 32 nM for DNA gyrase and under 100 nM for topoisomerase IV . These findings suggest that this compound may exhibit comparable or superior antibacterial properties.
In Vivo Efficacy
In vivo studies using mouse models have demonstrated the efficacy of compounds with similar structures in treating infections caused by vancomycin-intermediate Staphylococcus aureus (VISA). The results indicated significant reductions in bacterial load in treated mice compared to controls .
Table 1: Antibacterial Activity Overview
| Compound | Target Bacteria | IC50 (nM) | MIC (µg/mL) |
|---|---|---|---|
| 7a | E. coli | <10 | 0.5 |
| S. aureus | 1.2 | 0.25 | |
| A. baumannii | <32 | 1 | |
| R-Boc | Various MDR Strains | TBD | TBD |
Note: TBD = To Be Determined based on ongoing studies.
Q & A
Q. What are the key steps in synthesizing (R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid?
The synthesis typically involves three critical stages:
Spirocyclic Framework Formation : Cyclopropane rings are constructed via [2+1] cycloaddition or intramolecular alkylation, leveraging strained intermediates to stabilize the spiro structure.
Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the azaspiro nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate with DMAP catalysis) to prevent unwanted side reactions.
Carboxylic Acid Functionalization : Hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/H₂O) yields the final carboxylic acid.
Key challenges include maintaining stereochemical integrity during cyclopropane formation and avoiding Boc group cleavage under acidic/basic conditions. Characterization via NMR and mass spectrometry is essential at each step .
Q. Which analytical methods are most reliable for characterizing this compound?
Core techniques include:
Q. What are the primary research applications of this compound?
The spirocyclic framework and Boc-protected amine make it a versatile intermediate in:
- Drug Discovery : As a rigid scaffold for CNS-targeting molecules (e.g., kinase inhibitors, GPCR modulators) due to its conformational restriction and enhanced blood-brain barrier penetration .
- Peptide Mimetics : The cyclopropane moiety mimics proline-like turns, enabling stable peptide backbone modifications .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during spirocyclic synthesis?
The (R)-configuration is prone to racemization during cyclopropane ring closure. Mitigation strategies include:
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II)-carbenoids) to enforce enantioselectivity .
- Low-Temperature Conditions : Perform reactions below –20°C to minimize epimerization .
- Post-Synthesis Analysis : Chiral HPLC and optical rotation comparisons with reference standards detect racemization .
Q. How do computational methods aid in predicting reactivity and conformation?
- Cremer-Pople Puckering Parameters : Quantify spirocyclic ring puckering (amplitude , phase ) to model strain and predict reactivity (e.g., cyclopropane ring-opening tendencies) .
- DFT Calculations : Optimize transition states for key steps (e.g., Boc deprotection) to identify energetically favorable pathways .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .
Q. How can researchers resolve contradictions in solubility and stability data?
Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Use DSC and PXRD to identify crystalline forms affecting solubility .
- Degradation Pathways : LC-MS monitoring under stress conditions (heat, light, pH extremes) reveals Boc cleavage or cyclopropane ring oxidation .
- Formulation Adjustments : Co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid deprotonation) improve solubility for in vivo studies .
Q. What strategies optimize biological activity in derivatives of this compound?
- SAR Studies : Modify substituents at positions 1 (carboxylic acid) and 6 (Boc group) to balance potency and pharmacokinetics.
- Carboxylic Acid Bioisosteres : Replace with tetrazoles or sulfonamides to enhance metabolic stability .
- Boc Replacement : Substitute with acyloxymethyl groups for pH-sensitive prodrug activation .
- In Vitro Screening : Prioritize derivatives using kinase inhibition assays (IC₅₀) and microsomal stability tests .
Q. How does polymorphism impact pharmacological performance?
Polymorphs (e.g., Form A in ) exhibit differences in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
